2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide
Description
2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidin core structure, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
1-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-14-13-11-8-4-5-9-12(11)25-15(13)20-16(19-14)21-22-17(24)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,18,22,24)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSVBQUQTNDOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)NNC(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors. The phenylhydrazinecarbothioamide moiety is then introduced through subsequent reactions, often requiring specific reagents and controlled conditions to ensure the correct formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, purification processes, and quality assurance measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of certain functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can have different biological or chemical properties.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Research is ongoing to elucidate these mechanisms and identify potential therapeutic applications.
Comparison with Similar Compounds
This compound is unique in its structure and potential applications, but it can be compared to other thieno[2,3-d]pyrimidin derivatives and related compounds. Similar compounds include:
Thieno[2,3-d]pyrimidin-4-ones
Phenylhydrazinecarbothioamides
Other derivatives with similar core structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
